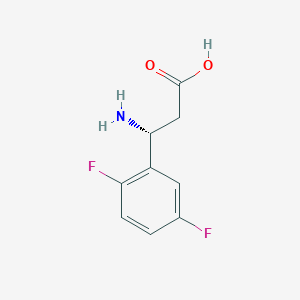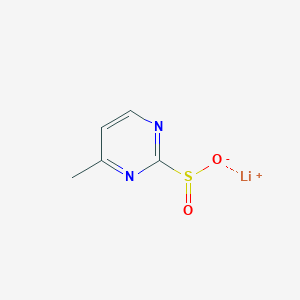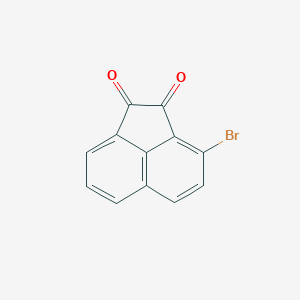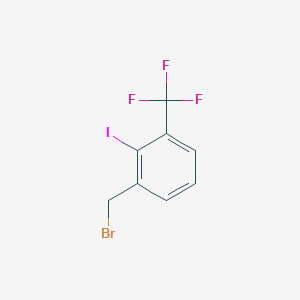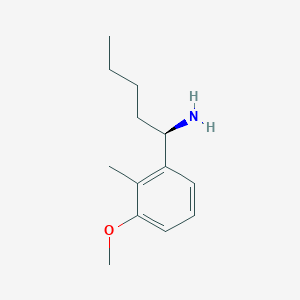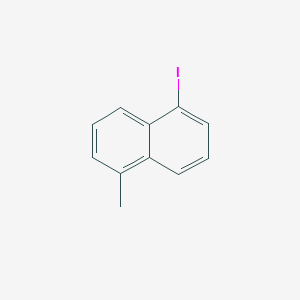
1-Iodo-5-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-5-methylnaphthalene is an organic compound with the molecular formula C11H9I It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-5-methylnaphthalene can be synthesized through electrophilic iodination of 1-methylnaphthalene. The reaction typically involves the use of iodine (I2) and an oxidizing agent such as iodine pentoxide (I2O5) in acetic acid as the solvent. The reaction is carried out at a temperature of around 60°C for 24 hours . The iodination selectivity is high, yielding mainly 1-iodo-4-methylnaphthalene, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-5-methylnaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form various substituted naphthalene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: Reagents include palladium catalysts and organostannanes or organoboranes.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 1-amino-5-methylnaphthalene or 1-alkoxy-5-methylnaphthalene.
Cross-Coupling Reactions: Products include various substituted naphthalenes, such as 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine.
Scientific Research Applications
1-Iodo-5-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Iodo-5-methylnaphthalene in chemical reactions involves the activation of the iodine atom, which facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in cross-coupling reactions, the palladium catalyst activates the iodine atom, allowing for the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1-Iodonaphthalene: Similar structure but lacks the methyl group at the fifth position.
2-Iodonaphthalene: Iodine atom is at the second position instead of the first.
1-Bromonaphthalene: Bromine atom instead of iodine at the first position.
Uniqueness
1-Iodo-5-methylnaphthalene is unique due to the presence of both an iodine atom and a methyl group on the naphthalene ring.
Properties
Molecular Formula |
C11H9I |
|---|---|
Molecular Weight |
268.09 g/mol |
IUPAC Name |
1-iodo-5-methylnaphthalene |
InChI |
InChI=1S/C11H9I/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3 |
InChI Key |
UVOBYFVASBUIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


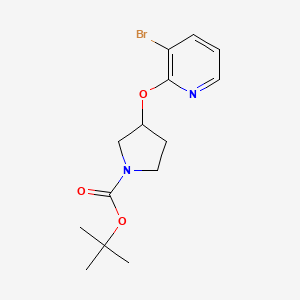
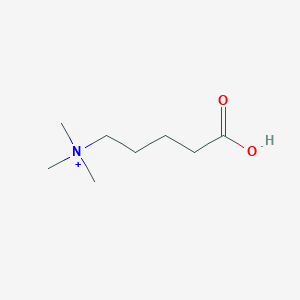
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
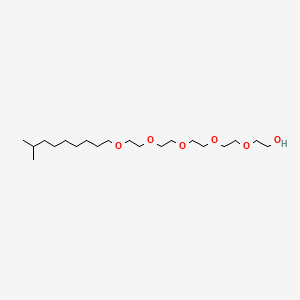


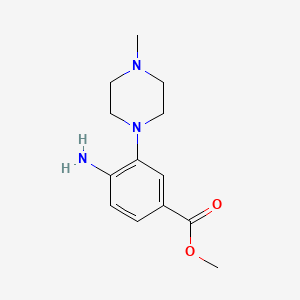
![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
